molecular formula C23H16BrNO3 B11278252 2-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

2-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B11278252
M. Wt: 434.3 g/mol
InChI Key: HTWQVJVISLRELB-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methylphenyl group, and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor benzamide compound, followed by the introduction of the chromenone moiety through a series of condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization is essential to achieve the required quality standards for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The chromenone moiety can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or platinum. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation reactions can produce different oxidized derivatives.

Scientific Research Applications

2-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and chromenone moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 4-bromo-N-(2-methylphenyl)benzamide
  • 2-bromo-N-methylbenzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of the chromenone moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications and potential benefits in research and industry.

Properties

Molecular Formula

C23H16BrNO3

Molecular Weight

434.3 g/mol

IUPAC Name

2-bromo-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide

InChI

InChI=1S/C23H16BrNO3/c1-14-5-4-6-15(11-14)22-13-20(26)18-12-16(9-10-21(18)28-22)25-23(27)17-7-2-3-8-19(17)24/h2-13H,1H3,(H,25,27)

InChI Key

HTWQVJVISLRELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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